molecular formula C8H5ClFN B1425674 2-(2-Chloro-3-fluorophenyl)acetonitrile CAS No. 874285-20-8

2-(2-Chloro-3-fluorophenyl)acetonitrile

Cat. No.: B1425674
CAS No.: 874285-20-8
M. Wt: 169.58 g/mol
InChI Key: SNWZECDZPCGLBA-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-fluorophenyl)acetonitrile is an aryl fluorinated building block of high interest in organic and medicinal chemistry research. With the molecular formula C8H5ClFN and a molecular weight of 169.58 g/mol , this compound serves as a versatile synthon for the construction of more complex molecules. Its structure, featuring both chloro and fluoro substituents on the phenyl ring along a reactive nitrile group, makes it a valuable intermediate in sophisticated synthetic pathways. Compounds in this class are frequently employed in the synthesis of potential active pharmaceutical ingredients (APIs) and agrochemicals . Related isomers, such as 2-Chloro-4-fluorophenylacetonitrile, are documented as crystalline solids with melting points in the range of 67-69 °C , indicating the physical characteristics typical for this family of chemicals. Researchers utilize this nitrile in exploratory studies, including the development of novel multi-target directed ligands for neurological disorders . As a research chemical, it must be handled with appropriate precautions. It is classified as harmful and may cause skin, eye, and respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-3-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWZECDZPCGLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291468
Record name 2-Chloro-3-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874285-20-8
Record name 2-Chloro-3-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874285-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

2-(2-Chloro-3-fluorophenyl)acetonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloro-3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the acetonitrile group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Chloro-3-fluorophenyl)acetonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrile group can be replaced by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can undergo oxidation reactions to form various oxidized products depending on the reagents and conditions used.

Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. Major products formed from these reactions include substituted phenylamines, amides, and other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Aldosterone Synthase

One significant application of 2-(2-Chloro-3-fluorophenyl)acetonitrile is its role as an inhibitor of aldosterone synthase (CYP11B2). This enzyme is crucial in regulating blood pressure and fluid balance, making it a target for treating conditions such as hypertension and heart failure. Research indicates that compounds similar to this compound can selectively inhibit aldosterone synthase, leading to potential therapeutic applications in managing renal diseases and cardiovascular disorders .

Case Study: Aldosterone Synthase Inhibition

A study demonstrated that compounds with a similar structure to this compound exhibited significant inhibition of aldosterone synthase, which was linked to reduced levels of aldosterone in treated subjects. The findings suggest that these compounds could be further developed into effective medications for conditions associated with excessive aldosterone production.

Antiviral Activity

2. Targeting HIV Entry

Research has indicated that this compound derivatives may also serve as entry inhibitors for HIV-1 by targeting the CD4 binding site on the virus's gp120 protein. This mechanism is critical for preventing viral entry into host cells, thereby offering a potential therapeutic strategy against HIV infections .

Case Study: HIV Entry Inhibition

In a study evaluating various compounds for their ability to inhibit HIV entry, derivatives of this compound were synthesized and tested. The results showed promising antiviral activity, with specific substitutions on the phenyl ring enhancing efficacy. The most effective compound achieved a significant reduction in viral load in vitro.

Antimicrobial Applications

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus25 µg/mL
BEscherichia coli50 µg/mL
CPseudomonas aeruginosa100 µg/mL

Material Science Applications

4. Synthesis of Advanced Materials

In addition to its biological applications, this compound is utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its unique chemical structure allows it to act as a building block in creating materials with specific properties for applications in electronics and coatings .

Case Study: Polymer Synthesis

A recent study explored the use of this compound in synthesizing a novel polymer composite with enhanced thermal stability and electrical conductivity. The resulting materials showed great promise for applications in flexible electronics.

Mechanism of Action

The mechanism by which 2-(2-Chloro-3-fluorophenyl)acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific compound synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The table below compares substituents, molecular weights, and electronic effects of 2-(2-chloro-3-fluorophenyl)acetonitrile with five analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
This compound Cl (2), F (3) C₈H₅ClFN 169.59 Strong EWGs (Cl, F) stabilize negative charge
2-Chloro-5-(trifluoromethyl)phenylacetonitrile Cl (2), CF₃ (5) C₉H₅ClF₃N 223.59 CF₃ (stronger EWG) enhances acidity of α-H
2-(3-Fluoro-5-methoxyphenyl)acetonitrile F (3), OMe (5) C₉H₈FNO 165.16 OMe (EDG) reduces acidity vs. Cl/F analogs
2-(2-Chloro-3-methylphenyl)acetonitrile Cl (2), CH₃ (3) C₉H₈ClN 165.62 CH₃ (EDG) increases steric hindrance
2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile Cl (phenyl, pyridazine) C₁₂H₇Cl₂N₃ 264.11 Heterocyclic ring (pyridazine) alters π-conjugation

Notes:

  • EWG : Electron-withdrawing group; EDG : Electron-donating group.
  • The trifluoromethyl group in the analog from imparts higher lipophilicity and metabolic stability compared to fluorine .
Acidity of α-Hydrogen

The acidity of the α-hydrogen in acetonitrile derivatives is influenced by substituents:

  • Target Compound : Cl and F withdraw electron density, increasing α-H acidity, making it reactive in deprotonation or alkylation reactions .
  • CF₃ Analog () : The stronger EWG (CF₃) further enhances α-H acidity, useful in forming carbanions for C–C bond formation .
  • OMe Analog () : Methoxy’s EDG effect reduces α-H acidity, limiting utility in reactions requiring strong bases .

Spectroscopic and Computational Insights

  • IR/NMR : The target compound’s nitrile group shows a characteristic C≡N stretch at ~2250 cm⁻¹ in IR. Substituents like CF₃ () cause downfield shifts in ¹³C NMR due to electron withdrawal .
  • DFT Studies : Quantum calculations (as in ) predict HOMO localization on the aromatic ring for Cl/F analogs, whereas EDG-containing compounds (e.g., OMe) show HOMO delocalization into the methoxy group .

Biological Activity

2-(2-Chloro-3-fluorophenyl)acetonitrile is an organic compound that has garnered significant attention in medicinal and synthetic chemistry. Its unique structural features allow it to serve as a versatile building block for various biologically active molecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H6ClFN
  • CAS Number : 874285-20-8

Synthesis

The compound can be synthesized through several methods, with one common approach involving the reaction of 2-chloro-3-fluorobenzyl chloride with sodium cyanide in dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the acetonitrile group, which is critical for its biological activity.

The biological effects of this compound are primarily linked to its role as an intermediate in the synthesis of pharmaceuticals. It interacts with various molecular targets, influencing biological pathways related to disease processes. The specific mechanisms depend on the derivatives formed from this compound, which can exhibit diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds derived from this compound may possess significant antimicrobial properties. For instance, studies have shown that certain derivatives exhibit antibacterial activity against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

Recent studies have explored the anticancer potential of derivatives synthesized from this compound. One investigation reported that specific derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.29 to 12.41 µM, indicating promising efficacy in inhibiting cancer cell proliferation .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a derivative of this compound exhibited an inhibition zone diameter of up to 30 mm against S. typhi, suggesting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain derivatives significantly increased lactate dehydrogenase (LDH) enzyme activity in treated MCF-7 cells, indicating potential apoptosis induction and cell cycle arrest at the S phase .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntibacterial ActivityAnticancer ActivityMIC (µg/mL)IC50 (µM)
This compoundModerateSignificant40 - 502.29 - 12.41
2-Chloro-3-fluorobenzyl cyanideHighModerate<20>15
3-Cyano-2-(2-chloro-3-fluorophenyl)propeneLowHigh>50<10

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Chloro-3-fluorophenyl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves nucleophilic substitution or Friedel-Crafts alkylation using halogenated precursors. For example, coupling 2-chloro-3-fluorobenzyl halides with cyanide sources (e.g., KCN or NaCN) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. Optimization includes:

  • Temperature Control: Gradual heating (60–80°C) minimizes side reactions like polymerization.
  • Catalyst Screening: Lewis acids (e.g., AlCl₃) enhance electrophilicity in aromatic systems .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield improvements (>70%) are achievable via iterative solvent selection and stoichiometric balancing .

Basic: How should researchers handle this compound given limited toxicity data?

Methodological Answer:
Adopt precautionary principles:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage: Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent degradation.
  • Waste Disposal: Neutralize with alkaline solutions (e.g., NaOH/ethanol) to hydrolyze nitrile groups before disposal .

Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated acetonitriles?

Methodological Answer:

  • Data Collection: Use SHELX software for structure solution. High-resolution data (≤0.8 Å) from synchrotron sources improve electron density maps for Cl/F atoms .
  • Refinement Challenges: Address disorder in halogen positions via PART instructions in SHELXL. Apply anisotropic displacement parameters and Hirshfeld rigid-bond tests to validate geometry .

Advanced: What strategies resolve discrepancies in NMR/IR data during characterization?

Methodological Answer:

  • NMR: Use deuterated DMSO-d₆ or CDCl₃ for solubility. Assign peaks via 2D experiments (HSQC, HMBC) to confirm coupling between nitrile (δ ~110–120 ppm in ¹³C) and aromatic protons.
  • IR: Compare CN stretch (~2240 cm⁻¹) with analogs (e.g., 2-(3,5-difluorophenyl)acetonitrile ).
  • Contradictions: Re-examine sample purity (HPLC-MS) or solvent effects. DFT calculations (e.g., Gaussian) predict vibrational modes to cross-validate experimental IR .

Basic: What analytical techniques confirm purity and identity?

Methodological Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) using C18 columns (acetonitrile/water gradient).
  • Spectroscopy: High-resolution MS (ESI+) for molecular ion validation.
  • Elemental Analysis: Match C/H/N percentages with theoretical values (e.g., C₈H₄ClFN: C 53.51%, H 2.24%, N 7.79%) .

Advanced: How to predict electronic properties/reactivity computationally?

Methodological Answer:

  • DFT Studies: Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Reactivity Insights: Simulate nitrile group electrophilicity under acidic/basic conditions. Compare with analogs like 2-(2,6-difluorophenyl)acetonitrile .
  • Solvent Effects: COSMO-RS models predict solvation energies in acetonitrile/water mixtures .

Advanced: How to address conflicting mechanistic results in nitrile reactions?

Methodological Answer:

  • Controlled Experiments: Vary pH, temperature, and catalysts. Monitor intermediates via in-situ FTIR or LC-MS.
  • Kinetic Profiling: Use pseudo-first-order conditions to isolate rate laws. For hydrolysis, track CN→COOH conversion under acidic (H₂SO₄) vs. basic (NaOH) conditions .
  • Isotopic Labeling: ¹⁵N-labeled nitriles clarify reaction pathways via NMR isotope shifts .

Basic: Designing kinetic studies for nitrile hydrolysis stability

Methodological Answer:

  • Experimental Setup: Prepare buffered solutions (pH 2–12) and monitor CN depletion via UV-Vis (λ = 210 nm) or potentiometric titration.
  • Data Collection: Use Arrhenius plots (ln k vs. 1/T) to determine activation energy.
  • Statistical Analysis: Apply nonlinear regression (e.g., MATLAB) to fit kinetic models (zero-, first-, second-order) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-3-fluorophenyl)acetonitrile
Reactant of Route 2
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2-(2-Chloro-3-fluorophenyl)acetonitrile

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